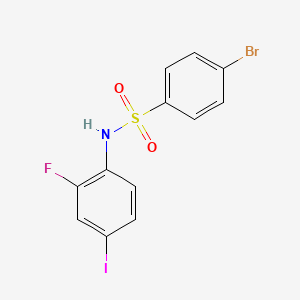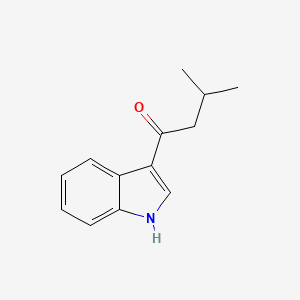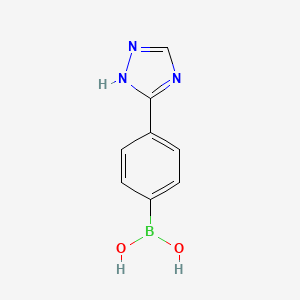
Maleic acid; monodesmethylchlorpheniramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Chlorpheniramine Maleate Salt is a chemical compound with the molecular formula C15H17ClN2 · C4H4O4 and a molecular weight of 376.83 . It is an impurity and metabolite of Chlorphenamine Maleate, commonly used in pharmaceutical testing and research . This compound is part of the antihistamine family and is known for its role in allergy treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Chlorpheniramine Maleate Salt involves several steps. One common method includes the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile . This reaction is carried out in a toluene solution, with 2-chloropyridine being added dropwise to the chlorobenzonitrile at a controlled temperature of 25-30°C .
Industrial Production Methods
Industrial production methods for Desmethyl Chlorpheniramine Maleate Salt typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated products .
Aplicaciones Científicas De Investigación
Desmethyl Chlorpheniramine Maleate Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
Desmethyl Chlorpheniramine Maleate Salt exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and vasodilation . The molecular targets include histamine receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparación Con Compuestos Similares
Similar Compounds
Chlorphenamine Maleate: A widely used antihistamine with similar chemical structure and pharmacological activity.
Dexchlorpheniramine Maleate: The S-enantiomer of Chlorphenamine, known for its higher potency.
Brompheniramine Maleate: Another antihistamine with a similar mechanism of action.
Uniqueness
Desmethyl Chlorpheniramine Maleate Salt is unique due to its specific role as an impurity and metabolite of Chlorphenamine Maleate. It provides valuable insights into the metabolic pathways and potential side effects of Chlorphenamine Maleate, making it an important compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C19H21ClN2O4 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
MGNXGZAZRYTQMW-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)

![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)
![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)


![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)


![16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)




